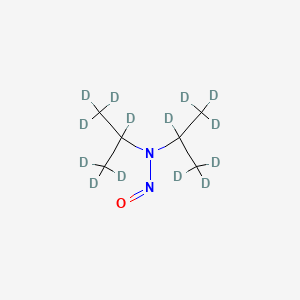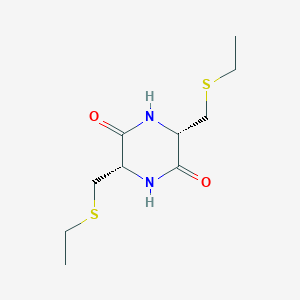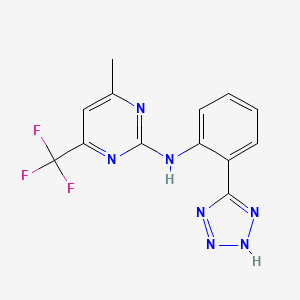
TAS2R14 agonist-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAS2R14 agonist-2, also known as Compound 28.1, is a potent and selective activator of the bitter taste receptor TAS2R14. This receptor is part of the G protein-coupled receptor family and is known for its ability to detect a wide range of bitter compounds. TAS2R14 is expressed not only in taste bud cells but also in various extraoral tissues, including the lungs, smooth muscle cells, heart, and brain .
Métodos De Preparación
The synthesis of TAS2R14 agonist-2 typically begins with flufenamic acid, a non-steroidal anti-inflammatory drug known to activate TAS2R14 at sub-micromolar concentrations. The structure-based modeling approach is used to design new agonists, followed by chemical synthesis and in vitro profiling to improve potency . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Análisis De Reacciones Químicas
TAS2R14 agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
TAS2R14 agonist-2 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of bitter taste receptors and to design new agonists with improved potency.
Industry: It is used in the development of bitter taste masking agents for pediatric drugs and other products.
Mecanismo De Acción
TAS2R14 agonist-2 activates the TAS2R14 receptor by binding to its ligand-binding pockets. This activation leads to the coupling of the receptor with G proteins, such as gustducin and Gi2, which then trigger downstream signaling pathways. The activation of TAS2R14 by this compound has been linked to the relaxation of airway smooth muscle and the modulation of innate immune responses .
Comparación Con Compuestos Similares
TAS2R14 agonist-2 is unique in its high potency and selectivity for the TAS2R14 receptor. Similar compounds include:
Flufenamic acid: A non-steroidal anti-inflammatory drug that also activates TAS2R14 but with lower potency.
Aristolochic acid: Another TAS2R14 agonist with different binding properties.
These compounds share the ability to activate TAS2R14 but differ in their potency, selectivity, and specific physiological effects.
Propiedades
Fórmula molecular |
C13H10F3N7 |
|---|---|
Peso molecular |
321.26 g/mol |
Nombre IUPAC |
4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-7-6-10(13(14,15)16)19-12(17-7)18-9-5-3-2-4-8(9)11-20-22-23-21-11/h2-6H,1H3,(H,17,18,19)(H,20,21,22,23) |
Clave InChI |
XXKGCSWBGJTTJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C3=NNN=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
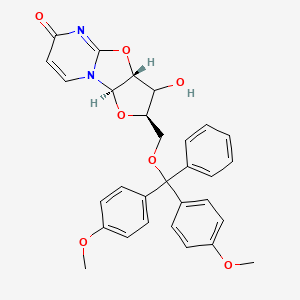


![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
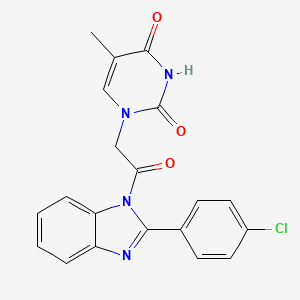
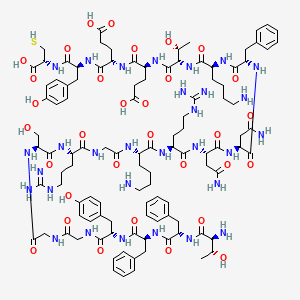
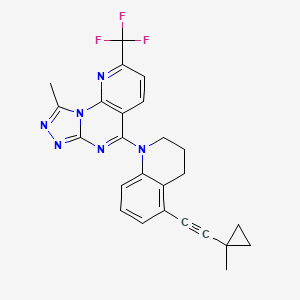
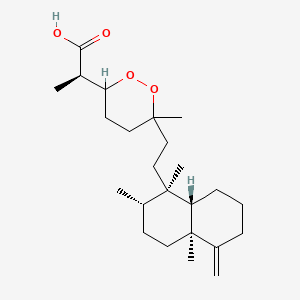
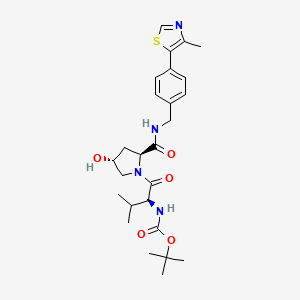
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
